molecular formula C14H27N3O B11794895 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B11794895
M. Wt: 253.38 g/mol
InChI Key: QZIAHNQODHMFAX-UEWDXFNNSA-N
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Description

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a pyrrolidine ring, and a methylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropylmethyl group. Common synthetic routes may involve the use of protecting groups, selective reductions, and nucleophilic substitutions. Reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one: shares similarities with other compounds that have pyrrolidine rings or cyclopropylmethyl groups.

    N-Methylpyrrolidine: A simpler analog with a pyrrolidine ring but lacking the cyclopropylmethyl group.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(17)9-16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3/t12-,13?/m0/s1

InChI Key

QZIAHNQODHMFAX-UEWDXFNNSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCC[C@H]1CNCC2CC2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CNCC2CC2)N

Origin of Product

United States

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